ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-
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Overview
Description
ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL-: is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a p-chlorophenyl group and a phenylacetyl group attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- typically involves the following steps:
Starting Materials: The synthesis begins with alanine, p-chlorophenylalanine, and phenylacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the monosodium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the p-chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom in the p-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered phenyl groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its effects on enzyme activity and protein interactions.
- Used in studies related to amino acid metabolism and transport.
Medicine:
- Explored for its potential therapeutic applications, particularly in the modulation of neurotransmitter levels.
- Studied for its effects on serotonin and other neurotransmitter pathways.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tryptophan hydroxylase, leading to a decrease in serotonin synthesis . This interaction can affect neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
p-Chlorophenylalanine: Shares the p-chlorophenyl group but lacks the phenylacetyl group.
Phenylalanine: Similar amino acid structure but without the p-chlorophenyl and phenylacetyl groups.
Tyrosine: Contains a phenolic group instead of the p-chlorophenyl group.
Uniqueness:
- The presence of both p-chlorophenyl and phenylacetyl groups makes ALANINE, 3-(p-CHLOROPHENYL)-N-(PHENYLACETYL)-, MONOSODIUM SALT, DL- unique in its chemical reactivity and potential applications.
- Its ability to modulate enzyme activity and neurotransmitter levels sets it apart from other similar compounds.
Properties
CAS No. |
55327-77-0 |
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Molecular Formula |
C17H15ClNNaO3 |
Molecular Weight |
339.7 g/mol |
IUPAC Name |
sodium;3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanoate |
InChI |
InChI=1S/C17H16ClNO3.Na/c18-14-8-6-13(7-9-14)10-15(17(21)22)19-16(20)11-12-4-2-1-3-5-12;/h1-9,15H,10-11H2,(H,19,20)(H,21,22);/q;+1/p-1 |
InChI Key |
HXFIKVDSHQWVRM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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